2,2-Diphenyloxirane

Beschreibung

The exact mass of the compound 2,2-Diphenyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diphenyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

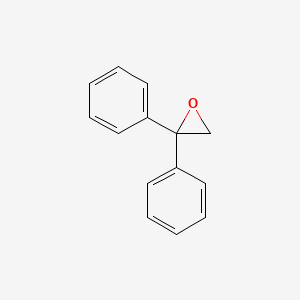

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236886 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-59-7 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,2-Diphenyloxirane: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Strained Ring System

2,2-Diphenyloxirane, a geminally disubstituted epoxide, is a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring makes it susceptible to a variety of ring-opening reactions, providing a powerful tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of 2,2-diphenyloxirane, from its fundamental properties and synthesis to its nuanced reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. The strategic utilization of this compound allows for the introduction of the 1,2-diphenyl-2-hydroxyethyl moiety, a structural motif present in a range of biologically active molecules.

Core Properties and Identification

2,2-Diphenyloxirane, also known by synonyms such as 1,1-diphenylethene oxide and 1,1-diphenylethylene oxide, is a key intermediate in organic synthesis.[2]

Physicochemical Data

While some physical properties like boiling point and density are not consistently reported in the literature, the following table summarizes the key available data for 2,2-diphenyloxirane.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O | [1][4] |

| Molecular Weight | 196.25 g/mol | [1][4] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [2] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Soluble in aprotic polar solvents (e.g., acetonitrile, dichloromethane, toluene) and nonpolar solvents (e.g., cyclohexane). Lower solubility in polar protic solvents (e.g., methanol, 2-propanol). | [5] |

Safety and Handling

2,2-Diphenyloxirane is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

GHS Pictograms: [4]

-

Warning

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2,2-Diphenyloxirane: The Epoxidation of 1,1-Diphenylethylene

The most common and direct route to 2,2-diphenyloxirane is the epoxidation of 1,1-diphenylethylene. This reaction can be achieved using various epoxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a classic and effective choice.[6] More modern and "greener" methods often employ catalytic systems with oxidants such as hydrogen peroxide or Oxone.[6][7]

Experimental Protocol: Epoxidation of 1,1-Diphenylethylene with m-CPBA

This protocol provides a general procedure for the synthesis of 2,2-diphenyloxirane.

Materials:

-

1,1-Diphenylethylene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-diphenylethylene (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Add this solution dropwise to the stirred solution of 1,1-diphenylethylene at 0 °C over 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2,2-diphenyloxirane as a white solid.

Diagram: Synthesis of 2,2-Diphenyloxirane

Caption: Epoxidation of 1,1-diphenylethylene to 2,2-diphenyloxirane.

The Chemistry of the Strained Ring: Reactivity and Mechanistic Insights

The high ring strain of the oxirane ring in 2,2-diphenyloxirane is the driving force behind its reactivity. The molecule readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions. The regioselectivity of these reactions is a key consideration for synthetic applications.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then attack the more substituted carbon atom (the one bearing the two phenyl groups).[8][9] This is because the transition state has significant carbocationic character, which is stabilized by the two phenyl groups through resonance. This results in the formation of a tertiary carbocation-like intermediate.[8]

Diagram: Acid-Catalyzed Ring-Opening Mechanism

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol

This protocol outlines a general procedure for the acid-catalyzed ring-opening of 2,2-diphenyloxirane with methanol.

Materials:

-

2,2-Diphenyloxirane

-

Methanol

-

A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 2,2-diphenyloxirane (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

-

Addition of Acid: Add a catalytic amount of the acid to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup:

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting β-alkoxy alcohol by flash column chromatography.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of 2,2-diphenyloxirane proceeds via an SN2 mechanism.[8][10] The nucleophile will attack the less sterically hindered carbon atom (the primary carbon).[8] This regioselectivity is a key difference from the acid-catalyzed pathway and provides access to a different regioisomer of the product.

Diagram: Base-Catalyzed Ring-Opening Mechanism

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine

This protocol provides a general method for the base-catalyzed ring-opening of 2,2-diphenyloxirane with an amine to form a β-amino alcohol.

Materials:

-

2,2-Diphenyloxirane

-

Amine (e.g., aniline, benzylamine)

-

A suitable solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine 2,2-diphenyloxirane (1.0 eq) and the amine (1.0-2.0 eq). The reaction can be run neat or in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific amine and solvent used (e.g., 80-100 °C).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the resulting β-amino alcohol by flash column chromatography.

Applications in Drug Development and Organic Synthesis

The unique reactivity of 2,2-diphenyloxirane makes it a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential biological activity.

Building Block for Bioactive Molecules

The ring-opening of 2,2-diphenyloxirane with various nucleophiles provides access to a diverse array of 1,2-disubstituted-1,1-diphenylethane scaffolds. These scaffolds are found in a number of biologically active compounds. For instance, the synthesis of novel diphenyloxazole derivatives containing a pyrrolidine ring, which act as prostacyclin mimetics, utilizes intermediates that could be conceptually derived from the ring-opening of a diphenyloxirane derivative.[11] The ability to introduce both a hydroxyl group and another functional group in a stereodefined manner is a powerful strategy in medicinal chemistry.

Synthesis of Heterocycles

The reactivity of 2,2-diphenyloxirane can be harnessed for the synthesis of various heterocyclic systems. For example, intramolecular ring-opening reactions or multi-step sequences involving ring-opening can lead to the formation of substituted tetrahydrofurans, pyrrolidines, and other important heterocyclic motifs that are prevalent in pharmaceuticals.

Precursor for Chiral Ligands and Catalysts

While 2,2-diphenyloxirane itself is achiral, it can be used as a starting material for the synthesis of chiral ligands and catalysts. The introduction of chirality can be achieved through asymmetric ring-opening reactions or by using chiral nucleophiles. These chiral products can then be employed in asymmetric catalysis to control the stereochemical outcome of other reactions.

Conclusion

2,2-Diphenyloxirane is a readily accessible and highly versatile synthetic intermediate. Its strained epoxide ring allows for a rich and predictable reactivity, primarily through nucleophilic ring-opening reactions. The ability to control the regioselectivity of these reactions by choosing either acidic or basic conditions provides synthetic chemists with a powerful tool for the construction of complex and functionally diverse molecules. For researchers in drug development, 2,2-diphenyloxirane offers a valuable scaffold for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in modern organic and medicinal chemistry.

References

-

Organic Syntheses. Sharpless Epoxidation. [Link]

-

PubChem. 2,2-Diphenyloxirane. [Link]

-

MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]

-

ChemSynthesis. 2,2-diphenyloxirane. [Link]

-

Organic Syntheses. 1,1-diphenylethylene. [Link]

-

ResearchGate. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. [Link]

-

ResearchGate. Epoxide ring opening using methanol. [Link]

-

The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

NIST WebBook. trans-1,2-Diphenylethylene oxide. [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

-

PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

-

Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]

-

Green Synthesis of Bioactive Molecules: A Review. [Link]

-

Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

-

Exploring the Properties and Applications of 2,3-Diphenyl-Oxirane. [Link]

-

Page 1 of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Authors. [Link]

-

SciELO México. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

-

Chegg. 5. Draw the stepwise mechanism for the acid-catalyzed ring opening of an epoxide. [Link]

-

PubMed. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2. [Link]

-

PMC. Design, Synthesis, and Evaluation of Bioactive Small Molecules. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 882-59-7: 2,2-Diphenyloxirane | CymitQuimica [cymitquimica.com]

- 3. 2,2-DIPHENYLOXIRANE | 882-59-7 [chemicalbook.com]

- 4. 2,2-Diphenyloxirane | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]

- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint: Structure and Significance

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenyloxirane

This guide provides a comprehensive analysis of the key spectroscopic data for 2,2-diphenyloxirane (also known as 1,1-diphenylethylene oxide), a valuable intermediate in organic synthesis. For researchers and professionals in drug development and material science, accurate characterization of such molecules is paramount. This document moves beyond a simple data repository, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity.

2,2-Diphenyloxirane is an epoxide featuring a strained three-membered ring containing two carbon atoms and one oxygen atom. This epoxide ring is attached to a quaternary carbon which is, in turn, bonded to two phenyl groups. The inherent ring strain and the influence of the bulky, electron-withdrawing phenyl groups dictate its chemical reactivity and produce a unique spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural verification.

Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignments in this guide.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For 2,2-diphenyloxirane, the IR spectrum is primarily used to confirm the presence of the epoxide ring and aromatic systems and the absence of other functional groups like hydroxyls or carbonyls.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924, 2864 | Medium | C-H (aliphatic, CH₂) stretching |

| 1742, 1736 | Weak | Overtone/Combination bands |

| 1455 | Strong | C=C (aromatic) stretching |

| 1229 | Medium-Strong | C-O (epoxide ring) stretching |

| 1375, 1371 | Medium | C-H bending |

| Sample preparation: KBr pellet | ||

| [1] | ||

| Expert Interpretation: |

-

Absence of Key Bands: The most telling feature is the absence of a strong, broad absorption in the 3200-3700 cm⁻¹ region (indicating no O-H group) and the absence of a strong absorption in the 1650-1800 cm⁻¹ region (indicating no C=O group). [2]This rules out common starting materials or side products like diols or ketones.

-

C-H Stretching: The peaks at 2924 and 2864 cm⁻¹ are typical for the symmetric and asymmetric stretching of the aliphatic C-H bonds in the CH₂ group. Aromatic C-H stretches are expected above 3000 cm⁻¹ and may be present but are often weaker.

-

Aromatic C=C Stretching: The strong band at 1455 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the phenyl rings.

-

Epoxide C-O Stretch: The band at 1229 cm⁻¹ is consistent with the C-O stretching vibration of the epoxide ring. This "ring breathing" mode is a key identifier, though it falls in the complex fingerprint region. [2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196 | 13 | [M]⁺ (Molecular Ion) |

| 195 | 48 | [M-H]⁺ |

| 167 | 22 | [M-H-CO]⁺ or [M-CHO]⁺ |

| 166 | 25 | [M-2H-CO]⁺ or [M-H-CHO]⁺ |

| 165 | 100 | [M-H-H₂CO]⁺ or [C₁₃H₉]⁺ (Fluorenyl cation) |

| 105 | 31 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 27 | [C₆H₅]⁺ (Phenyl cation) |

| Ionization method: EI, 70 eV | ||

| [1] | ||

| Expert Interpretation: |

-

Molecular Ion ([M]⁺): The peak at m/z 196 confirms the molecular weight of C₁₄H₁₂O. [1][3]Its moderate intensity is typical for aromatic compounds that can stabilize the molecular ion.

-

Base Peak (m/z 165): The most abundant ion is at m/z 165. A plausible pathway for its formation involves the loss of a hydrogen radical to form the m/z 195 ion, followed by a rearrangement and loss of a neutral formaldehyde molecule (H₂CO, 30 amu). This leads to the highly stable fluorenyl cation ([C₁₃H₉]⁺). This type of rearrangement and fragmentation to form a stable aromatic system is a common and energetically favorable process. [4]* Other Key Fragments: The peak at m/z 105 likely corresponds to the benzoyl cation, formed through a significant rearrangement of the molecular ion. The peak at m/z 77 is the characteristic phenyl cation, resulting from the cleavage of a phenyl group.

Proposed Fragmentation Pathway

The fragmentation process is a cascade of bond cleavages and rearrangements driven by the formation of stable ions.

Caption: Simplified major fragmentation pathways for 2,2-Diphenyloxirane in EI-MS.

Conclusion

The spectroscopic profile of 2,2-diphenyloxirane is distinct and informative. The ¹H NMR spectrum confirms the C₂ symmetry with a characteristic singlet for the epoxide methylene protons. The ¹³C NMR spectrum clearly resolves the epoxide and aromatic carbons in their expected regions. IR spectroscopy validates the presence of the key functional groups and the absence of impurities like alcohols or carbonyls. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable fluorenyl cation. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of 2,2-diphenyloxirane, ensuring its quality and suitability for downstream applications in research and industry.

References

-

Beilstein Journals. (n.d.). A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles. Retrieved from [Link]

- George, D. A. (1971). Spectral data for aliphatic epoxides.

-

Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). 2,2-Diphenyloxirane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Diphenyl-oxirane. Retrieved from [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Diphenyloxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenyloxirane. The unique structural characteristics of this molecule, featuring a strained three-membered oxirane ring geminally disubstituted with two phenyl groups, give rise to a distinctive and informative NMR spectrum. This guide will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the anisotropic effects of the aromatic rings. A detailed, field-proven experimental protocol for acquiring a high-quality ¹H NMR spectrum is also provided, ensuring reproducibility and accuracy. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who encounter this or structurally related compounds.

Introduction: The Structural Significance of 2,2-Diphenyloxirane

2,2-Diphenyloxirane, a member of the epoxide family, is a valuable synthetic intermediate in organic chemistry.[1][2] Its strained three-membered ring is susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of a variety of functionalized molecules. The presence of two phenyl groups on the same carbon atom of the oxirane ring introduces significant steric bulk and unique electronic properties that influence its reactivity and spectral characteristics.

Understanding the ¹H NMR spectrum of 2,2-diphenyloxirane is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. The spectrum is deceptively simple, yet it encapsulates key principles of NMR spectroscopy, including chemical equivalence and the profound impact of magnetic anisotropy.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2-diphenyloxirane is characterized by two main signals: a complex multiplet in the aromatic region and a sharp singlet in the aliphatic region.

The Aromatic Protons: A Complex Multiplet

The ten protons on the two phenyl rings are chemically non-equivalent and give rise to a complex multiplet in the region of δ 7.28–7.46 ppm .[3] The overlapping signals of the ortho, meta, and para protons of both rings result in this intricate pattern. The exact chemical shifts of these protons are influenced by the electronic environment and through-space interactions.

The Methylene Protons: A Key Singlet and the Influence of Anisotropy

The most diagnostic signal in the ¹H NMR spectrum of 2,2-diphenyloxirane is a singlet at approximately δ 3.39 ppm , which integrates to two protons.[3] The appearance of a singlet for the two methylene protons (CH₂) of the oxirane ring is a direct consequence of their chemical and magnetic equivalence. Due to the free rotation around the C-C single bond connecting the quaternary carbon to the phenyl groups, the two methylene protons experience the same average magnetic environment. Therefore, they do not exhibit spin-spin coupling to each other.

The chemical shift of these methylene protons is significantly influenced by the magnetic anisotropy of the two phenyl rings.[4] The π-electrons in the aromatic rings, when placed in an external magnetic field, induce a secondary magnetic field. This induced field creates distinct shielding and deshielding zones around the ring.[5][6][7] Protons located in the plane of the aromatic ring (the deshielding zone) experience a stronger effective magnetic field and thus resonate at a higher chemical shift (downfield). Conversely, protons positioned above or below the plane of the ring (the shielding zone) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield).

In 2,2-diphenyloxirane, the methylene protons are situated in a region of space that is influenced by the anisotropic cones of both phenyl rings. Their chemical shift of ~3.39 ppm, which is downfield from typical aliphatic epoxides (which resonate at 2.5-3.5 ppm), suggests that they lie predominantly in the deshielding region of the phenyl groups.[8] The specific conformation of the phenyl rings relative to the oxirane ring will dictate the precise extent of this deshielding effect.

Experimental Protocol for High-Quality ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of 2,2-diphenyloxirane, ensuring both accuracy and reliability of the data.

Sample Preparation

-

Analyte Purity: Ensure the 2,2-diphenyloxirane sample is of high purity. Impurities from the synthesis, such as residual solvents or starting materials, will complicate the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice of solvent. It is a common and relatively inert solvent that readily dissolves 2,2-diphenyloxirane. The residual proton signal of CHCl₃ at δ 7.26 ppm can serve as a convenient internal reference, although for precise measurements, an internal standard like tetramethylsilane (TMS) is recommended.

-

Concentration: Prepare a solution of approximately 5-10 mg of 2,2-diphenyloxirane in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer without causing significant line broadening.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Any contaminants can introduce extraneous signals into the spectrum.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strengths provide better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for routine acquisition. |

| Solvent | CDCl₃ | Good solubility for the analyte and a well-defined residual peak. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Spectral Width (SW) | 16 ppm | Ensures that all signals, from TMS to any potential downfield protons, are captured. |

| Number of Scans (NS) | 16 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 seconds | Provides good digital resolution. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Carefully phase the spectrum to obtain a flat baseline and symmetrical peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm or to the TMS signal at δ 0.00 ppm if used.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Data Summary and Visualization

Tabulated ¹H NMR Data for 2,2-Diphenyloxirane

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.28–7.46 | Multiplet (m) | 10H | Aromatic Protons (2 x C₆H₅) |

| 3.39 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |

Data obtained in CDCl₃ at 300 MHz.[3]

Visualizing Molecular Structure and Anisotropic Effects

The following diagrams illustrate the structure of 2,2-diphenyloxirane and the concept of magnetic anisotropy.

Caption: Molecular structure of 2,2-diphenyloxirane.

Sources

- 1. (3R)-2,3-diphenyloxirane | C14H12O | CID 5742860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. marinelipids.ca [marinelipids.ca]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. arsdcollege.ac.in [arsdcollege.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Diphenyloxirane

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenyloxirane. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the theoretical principles and practical methodologies for understanding the carbon environment of this significant epoxide. We will explore the assignment of its characteristic chemical shifts, the underlying electronic and structural factors influencing these values, and a detailed protocol for spectral acquisition. This guide is grounded in experimental data and established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Significance of 2,2-Diphenyloxirane

2,2-Diphenyloxirane, a member of the epoxide family, is a valuable intermediate in organic synthesis. Its strained three-membered ring, coupled with the electronic influence of two phenyl substituents, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and polymers. The precise characterization of this compound is paramount for quality control and mechanistic studies. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton, providing direct information about the electronic environment of each carbon atom within the molecule. Understanding the ¹³C NMR spectrum of 2,2-diphenyloxirane is therefore a critical skill for scientists working with this compound.

Fundamental Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful technique that exploits the magnetic properties of the ¹³C isotope, which has a nuclear spin of I = 1/2. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily acquire high-resolution spectra. The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the electronegativity of adjacent atoms, hybridization, and resonance effects all influence the chemical shift, providing a unique fingerprint of the molecule's carbon framework.[1][2]

Several key factors influence ¹³C NMR chemical shifts:

-

Inductive Effects: Electronegative atoms withdraw electron density from adjacent carbon atoms, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[3]

-

Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatics) resonate downfield from sp³-hybridized carbons (alkanes).[1]

-

Anisotropic Effects: The circulation of π electrons in aromatic rings generates a local magnetic field that can either shield or deshield nearby nuclei, influencing their chemical shifts.[3]

-

Ring Strain: In cyclic molecules, ring strain can influence the hybridization and electronic environment of the carbon atoms, leading to shifts from their acyclic counterparts.

Experimental ¹³C NMR Data for 2,2-Diphenyloxirane

Experimentally obtained ¹³C NMR data for 2,2-diphenyloxirane, dissolved in deuterated chloroform (CDCl₃), shows the following chemical shifts:

| Chemical Shift (δ) in ppm | Assigned Carbon |

| 139.7 | C-ipso |

| 128.4 | C-para |

| 128.1 | C-ortho |

| 127.6 | C-meta |

| 62.1 | C1 (Quaternary) |

| 57.0 | C2 (Methylene) |

| Experimental data sourced from Beilstein Journals.[4] |

Analysis and Assignment of Chemical Shifts

The assignment of the observed chemical shifts to the specific carbon atoms of 2,2-diphenyloxirane is based on a logical interpretation of the electronic and structural factors at play.

The Oxirane Ring Carbons

The three-membered oxirane ring is characterized by significant ring strain and the presence of an electronegative oxygen atom.

-

C1 (Quaternary Carbon, δ = 62.1 ppm): This carbon is bonded to the oxygen and two phenyl groups. As a quaternary carbon, its signal is expected to be less intense. Its downfield shift is attributed to the deshielding effect of the directly attached electronegative oxygen atom and the two aromatic rings.

-

C2 (Methylene Carbon, δ = 57.0 ppm): This CH₂ carbon is also part of the strained epoxide ring and is bonded to the oxygen atom. The direct attachment to oxygen results in a significant downfield shift into the typical range for carbons in epoxides.[5] It is upfield relative to C1 because it is only attached to one other carbon, whereas C1 is attached to two phenyl groups.

The Phenyl Ring Carbons

The phenyl groups exhibit four distinct carbon environments due to the symmetry of the molecule.

-

C-ipso (δ = 139.7 ppm): This is the carbon atom of the phenyl ring directly attached to the oxirane ring. Being a quaternary carbon and the point of attachment to the rest of the molecule, it experiences a significant deshielding effect, placing it the furthest downfield among the aromatic carbons.

-

C-para (δ = 128.4 ppm): The para carbon is the furthest from the point of attachment to the oxirane ring. Its chemical shift is characteristic of an unsubstituted carbon in a benzene ring.

-

C-ortho (δ = 128.1 ppm): The two ortho carbons are adjacent to the ipso-carbon. Their chemical environment is influenced by their proximity to the oxirane ring.

-

C-meta (δ = 127.6 ppm): The two meta carbons are situated between the ortho and para carbons. Their chemical shift is the least affected by the substituent and is typically found in the upfield region of the aromatic signals for this compound.

The diagram below illustrates the structure and the key electronic influences on the carbon atoms.

Caption: Molecular structure and influencing factors on ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹³C NMR spectrum of 2,2-diphenyloxirane.

Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of 2,2-diphenyloxirane.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.[6]

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. Ensure a homogenous solution.

-

Reference Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal (CDCl₃ at 77.16 ppm).

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard ¹³C observe experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: A 30° pulse angle is a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.[2]

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

The workflow for this process can be visualized as follows:

Caption: Workflow for ¹³C NMR spectral acquisition and processing.

Conclusion

The ¹³C NMR spectrum of 2,2-diphenyloxirane provides a wealth of information about its molecular structure. The distinct chemical shifts of the oxirane and phenyl carbons are a direct reflection of their unique electronic environments, influenced by factors such as electronegativity, ring strain, and aromaticity. By understanding these fundamental principles and employing a robust experimental methodology, researchers can confidently use ¹³C NMR spectroscopy to characterize 2,2-diphenyloxirane and its derivatives, ensuring the integrity and success of their scientific endeavors.

References

-

Beilstein Journals. (n.d.). A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles. Retrieved from [Link]

-

PubChem. (n.d.). Styrene Oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Diphenyloxirane. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0062765). Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-Styrene oxide - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (±)-Styrene oxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Diphenyl-oxirane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

-

ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR data (ppm) for synthetic epoxides 1-17. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2,2-Diphenyloxirane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-Diphenyloxirane

Executive Summary

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2-diphenyloxirane (C₁₄H₁₂O). As a strained heterocyclic compound featuring two phenyl substituents on a single carbon, its fragmentation is not dictated by simple cleavages but is instead dominated by a critical rearrangement event following initial ring-opening. This guide elucidates the primary fragmentation cascade, which involves a 1,2-phenyl shift to form a diphenylacetaldehyde radical cation intermediate. Subsequent α-cleavages and neutral losses from this rearranged isomer lead to the formation of highly stable, resonance-delocalized cationic species. The dominant fragments observed, including the diphenylmethyl cation (m/z 167) and the benzoyl cation (m/z 105), are rationalized through these mechanistic pathways. This document is intended for researchers and scientists in analytical chemistry, organic synthesis, and drug development who utilize mass spectrometry for structural elucidation.

Part 1: Foundational Principles: EI-MS of Oxiranes

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, typically 70 eV. This energy is sufficient to eject an electron, creating an energetically unstable molecular radical cation (M⁺•) that readily undergoes fragmentation.[1] For oxiranes (epoxides), the initial ionization event is most likely to involve the removal of a non-bonding electron from the oxygen atom, localizing the positive charge and radical site.[2]

The inherent ring strain of the three-membered oxirane ring makes the molecular ion particularly susceptible to cleavage of the C-C or C-O bonds.[3] This initial ring-opening often leads to a reactive distonic ion (an ion where the charge and radical sites are separated), which can then undergo extensive rearrangements to achieve a more stable electronic configuration before fragmenting further.[3] These rearrangements are a hallmark of epoxide fragmentation and are crucial for correctly interpreting the resulting mass spectrum.

Part 2: The Core Fragmentation Cascade of 2,2-Diphenyloxirane

The molecular formula of 2,2-diphenyloxirane is C₁₄H₁₂O, corresponding to a monoisotopic mass of 196.089 Da.[4][5] The mass spectrum is therefore expected to show a molecular ion peak (M⁺•) at an m/z of 196.

Step 1: Ring-Opening and The Pivotal 1,2-Phenyl Shift

Upon ionization, the 2,2-diphenyloxirane molecular ion (m/z 196) is formed. Due to the instability of the oxirane radical cation, the ring readily opens. The most plausible mechanism involves the cleavage of the C-C bond, which is sterically hindered and electronically influenced by the two phenyl groups. This leads to an intermediate that immediately undergoes a 1,2-phenyl migration. This rearrangement is energetically favorable as it transforms the unstable open-chain oxirane isomer into the significantly more stable diphenylacetaldehyde radical cation. This keto-isomer serves as the principal precursor for the major fragments observed in the spectrum.

Caption: Initial ionization, ring-opening, and rearrangement cascade.

Step 2: Primary Fragmentation of the Diphenylacetaldehyde Intermediate

The diphenylacetaldehyde radical cation is the central hub from which the primary, high-abundance fragment ions are generated. The fragmentation is now governed by the well-established rules for carbonyl compounds, primarily involving cleavages adjacent to the carbonyl group (α-cleavages).[6][7]

Caption: Primary fragmentation pathways from the rearranged intermediate.

-

Pathway A: Formation of the Diphenylmethyl Cation (m/z 167) This is arguably the most favored fragmentation route. It involves the α-cleavage and loss of a neutral formyl radical (•CHO, 29 Da). The resulting diphenylmethyl cation ([CH(Ph)₂]⁺) is exceptionally stable due to the extensive resonance delocalization of the positive charge across both phenyl rings. This stability ensures that the peak at m/z 167 is one of the most abundant, if not the base peak, in the spectrum.

-

Pathway B: Formation of the Benzoyl Cation (m/z 105) This pathway involves the cleavage of the C-C bond between the carbonyl carbon and the diphenyl-substituted carbon, with the loss of a benzyl radical (•CH₂C₆H₅, 91 Da). This generates the highly stable benzoyl cation ([C₆H₅CO]⁺). The stability of this acylium ion makes m/z 105 a prominent peak in the mass spectra of many aromatic carbonyl compounds.

-

Pathway C: Loss of Carbon Monoxide (m/z 168) A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide molecule (CO, 28 Da). This process leads to the formation of a radical cation with m/z 168, corresponding to the formula [C₁₃H₁₂]⁺•.

Step 3: Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller, characteristic ions.

-

Formation of Tropylium Ion (m/z 91): The highly stable tropylium ion ([C₇H₇]⁺) is a ubiquitous fragment in the mass spectra of compounds containing a benzyl group. It can be formed from the further fragmentation of larger ions like the one at m/z 168.

-

Formation of Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can lose a molecule of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Part 3: Summary of Key Fragment Ions

The fragmentation of 2,2-diphenyloxirane is best understood by tracking the mass-to-charge ratios of the key ions produced.

| m/z | Proposed Ion Structure | Formula | Mechanism of Formation |

| 196 | Molecular Ion (Rearranged) | [C₁₄H₁₂O]⁺• | Electron ionization followed by phenyl shift |

| 167 | Diphenylmethyl Cation | [C₁₃H₁₁]⁺ | α-Cleavage from m/z 196; loss of •CHO |

| 168 | Diphenylmethane Radical Cation | [C₁₃H₁₂]⁺• | Neutral loss of CO from m/z 196 |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage from m/z 196; loss of •CH₂Ph |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Secondary fragmentation |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from m/z 105 |

Part 4: Standard Operating Protocol for EI-MS Analysis

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of 2,2-diphenyloxirane using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire the electron ionization mass spectrum of 2,2-diphenyloxirane.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).

-

Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: Prepare a 100 µg/mL solution of 2,2-diphenyloxirane in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Configuration:

-

Injector: Set to 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Method Configuration:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a 3-minute solvent delay to prevent filament damage from the solvent peak.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the acquisition.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2,2-diphenyloxirane.

-

Extract the mass spectrum from the apex of this peak.

-

Perform background subtraction to obtain a clean spectrum.

-

Identify the molecular ion and major fragment ions, comparing their m/z values to the theoretical pathways described in this guide.

-

Conclusion

The fragmentation pattern of 2,2-diphenyloxirane under electron ionization is a classic example of rearrangement-driven fragmentation. The initial, unstable molecular ion readily isomerizes to a more stable diphenylacetaldehyde radical cation. This crucial rearrangement dictates all subsequent fragmentation events, leading to the formation of highly stabilized carbocations such as the diphenylmethyl (m/z 167) and benzoyl (m/z 105) ions. Understanding this intricate cascade is essential for the confident structural identification of this and related compounds in complex analytical workflows.

References

-

Grützmacher, H. F., & Pankoke, D. (1989). Rearrangement Reactions of the Molecular Ions of Some Substituted Aliphatic Oxiranes. Organic Mass Spectrometry, 24(8), 647-652. Available at: [Link]

-

Lillien, I. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 22(8), 1371–1383. Available at: [Link]

-

Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society, 90(21), 5649-5653. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 93564, 2,2-Diphenyloxirane. PubChem. Retrieved January 10, 2026, from [Link].

-

Unacademy (n.d.). Rearrangement in Mass Spectrometry. Unacademy. Retrieved January 10, 2026, from [Link]

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Wiley-VCH GmbH (2025). 2,2-Diphenyl-oxirane. SpectraBase. Retrieved January 10, 2026, from [Link]

-

University of Arizona (n.d.). Fragmentation Patterns. chem.arizona.edu. Retrieved January 10, 2026, from [Link]

-

Wikipedia (n.d.). McLafferty rearrangement. Wikipedia. Retrieved January 10, 2026, from [Link]

-

University of Colorado Boulder (n.d.). Fragmentation Mechanisms. orgchemboulder.com. Retrieved January 10, 2026, from [Link]

- University of Copenhagen (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). University of Copenhagen.

-

LibreTexts Chemistry (2022). 6.3: Rearrangement. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

NIST (n.d.). Mass spectrum of Oxirane, 2,3-diphenyl-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Chemguide (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 10, 2026, from [Link]

-

Université du Luxembourg (2026). 2,2-diphenyloxirane (C14H12O). PubChemLite. Retrieved January 10, 2026, from [Link]

-

Wikipedia (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved January 10, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Michigan State University (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Michigan State University Department of Chemistry. Retrieved January 10, 2026, from [Link]

-

Read Chemistry (2024). Fragmentation Patterns in Mass Spectrometry. Read Chemistry. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 2,2-Diphenyloxirane | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,2-diphenyloxirane (C14H12O) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Infrared Spectroscopy of the 2,2-Diphenyloxirane Epoxide Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and characterization of organic molecules. For professionals in drug development and organic synthesis, the ability to confirm the presence and integrity of key functional groups is paramount. This guide provides a detailed examination of the infrared spectroscopic signature of the 2,2-diphenyloxirane molecule, with a specific focus on the vibrational modes of its core epoxide (oxirane) ring. We will explore the theoretical underpinnings of these characteristic vibrations, present a robust experimental protocol for acquiring high-quality spectra, and offer a systematic approach to spectral interpretation, supported by authoritative references.

Introduction: The Significance of the Epoxide Moiety

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable synthetic intermediates.[1] The significant ring strain inherent in their structure, a consequence of suboptimal bond angles, renders them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity is harnessed in the synthesis of diverse and complex molecules, including many pharmaceutical agents. 2,2-Diphenyloxirane, featuring two phenyl substituents on one of the epoxide carbons, is a key building block used to construct more complex molecular frameworks.

Given the centrality of the epoxide ring to the reactivity of 2,2-diphenyloxirane, its unambiguous identification is a critical step in quality control and reaction monitoring. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and definitive method for this purpose by probing the molecule's specific vibrational modes. The disappearance of characteristic epoxide bands and the appearance of new bands (e.g., a broad O-H stretch from a hydroxyl group) can signify a successful ring-opening reaction.[3][4]

Theoretical Principles: Vibrational Modes of the Oxirane Ring

The infrared spectrum of an epoxide is dominated by several distinct vibrational modes originating from the C-O-C framework of the oxirane ring. While ethers typically show C-O stretching bands in the 1300-1000 cm⁻¹ region, the strained three-membered ring of an epoxide gives rise to a unique and identifiable pattern.[5][6] There are three principal stretching vibrations characteristic of the epoxide ring.[7]

-

Symmetric Ring "Breathing" (ν_sym): In this mode, all three bonds of the ring (two C-O and one C-C) stretch and contract in phase. This vibration typically gives rise to an absorption band in the 1280–1230 cm⁻¹ region.[7]

-

Asymmetric C-O-C Stretch (ν_asym): This vibration involves one C-O bond stretching while the other C-O bond contracts. It is often a strong and diagnostically useful peak, appearing in the 950–810 cm⁻¹ range.[7]

-

Symmetric C-O-C Stretch: This mode involves the stretching of the two C-O bonds coupled with the contraction of the C-C bond. It is found between 880–750 cm⁻¹ .[7]

The presence of the two phenyl groups in 2,2-diphenyloxirane will also contribute significantly to the spectrum, with characteristic aromatic C-H and C=C stretching and bending vibrations.

Visualizing Oxirane Ring Vibrations

To better understand these fundamental modes, their mechanics can be visualized. The following diagram illustrates the primary stretching vibrations of the epoxide ring that are key to its identification via IR spectroscopy.

Caption: Key vibrational modes of the epoxide ring.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a self-validating methodology for obtaining a high-fidelity FTIR spectrum of solid 2,2-diphenyloxirane using the KBr pellet technique.

A. Instrumentation & Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet 6700)[8]

-

2,2-Diphenyloxirane, 97% purity or higher[9]

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with vacuum capability

-

Spatula and weighing paper

B. Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FTIR spectrometer is empty and clean.

-

Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of atmospheric CO₂ and water vapor from the sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

In a dry environment (e.g., under a heat lamp or in a glove box) to minimize moisture contamination, weigh approximately 1-2 mg of 2,2-diphenyloxirane.

-

Weigh approximately 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Combine the sample and KBr in the agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The homogeneity is key to preventing scattering effects in the spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the pellet press die.

-

Assemble the press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

-

Apply pressure (typically 8-10 tons) for approximately 2 minutes.

-

Carefully release the pressure and vacuum, then extract the die. A successful pellet will be thin and transparent.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary to ensure the absorbance begins at or near zero.

-

Use the peak-picking function of the software to identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Data Analysis and Interpretation of the 2,2-Diphenyloxirane Spectrum

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with known vibrational frequencies for its constituent functional groups. The absence of a broad O-H band (3200-3700 cm⁻¹) or a strong C=O band (1650-1800 cm⁻¹) helps confirm the integrity of the epoxide, as these would indicate ring-opening or oxidation byproducts, respectively.[5][10]

Table 1: Characteristic Infrared Absorption Bands for 2,2-Diphenyloxirane

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |

| 3100–3000 | Medium | Aromatic C-H Stretch | [4] |

| ~3059 | Medium | C-H Stretch of the oxirane ring | [4][11] |

| 1605, 1580, 1510, 1455 | Strong | Aromatic C=C Ring Stretching | [4][12] |

| ~1250 | Strong | Symmetric Ring "Breathing" | [7][13] |

| ~915 | Strong | Asymmetric C-O-C Stretch of the oxirane ring | [4][13] |

| ~830 | Strong | Symmetric C-O-C Stretch of the oxirane ring | [3][7] |

| 729, 693 | Strong | Aromatic C-H Out-of-Plane Bending (monosubst.) | [4] |

The most diagnostic peaks for confirming the presence of the 2,2-diphenyloxirane are the series of bands related to the epoxide ring itself, particularly the strong absorptions for the asymmetric C-O-C stretch (~915 cm⁻¹) and the symmetric ring breathing mode (~1250 cm⁻¹).[4][7] The presence of strong aromatic bands confirms the diphenyl substitution.

Conclusion

FTIR spectroscopy is an essential tool for the characterization of 2,2-diphenyloxirane. By understanding the theoretical origins of the epoxide ring's vibrational modes and employing a meticulous experimental technique, researchers can confidently verify the compound's structural integrity. The characteristic pattern of absorptions—specifically the symmetric ring breathing, asymmetric C-O-C stretch, and symmetric C-O-C stretch, in conjunction with aromatic signals—provides a definitive spectral fingerprint. This guide equips scientists with the foundational knowledge and practical methodology to effectively utilize IR spectroscopy in their work with this important synthetic building block.

References

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Oregon State University. (2020). Epoxide Spectroscopy. CH 336 Course Material. [Link]

-

Mihajlovic, S., et al. (2015). Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the epoxide. Scientific Diagram. [Link]

-

Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. Course Material. [Link]

-

Zulhaimi, W. R. W., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]

-

Mihajlovic, S., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Sensors (Basel), 10(2), 1145–1159. [Link]

-

ResearchGate. (n.d.). The main infrared absorption bands of the Epoxy and CdS/Epoxy nanocomposite. Table. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Diphenyloxirane. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Stretching vibrational frequencies in (cm-1) for an important functional group located in the FT-IR spectra of A1 and A2 compounds. Table. [Link]

-

Liu, J., & Ishida, H. (2014). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated. Macromolecules, 47(16), 5649–5657. [Link]

-

ChemSynthesis. (n.d.). 2,2-diphenyloxirane. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

Korolevich, M. V., et al. (2001). Structure effects on isomerization pathways and vibrational spectra of epoxysaccharides: a numerical study. Journal of Molecular Structure: THEOCHEM, 536(2-3), 225-236. [Link]

-

Wang, Y., et al. (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]

Sources

- 1. CAS 882-59-7: 2,2-Diphenyloxirane | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 6. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis and characterization of 2,2-Diphenyloxirane

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenyloxirane

Abstract

2,2-Diphenyloxirane, also known as 1,1-diphenylethylene oxide, is a valuable epoxide intermediate in organic synthesis.[1][2] Its strained three-membered ring allows for facile ring-opening reactions, providing a versatile entry point for the synthesis of more complex molecular architectures, including β-amino alcohols, diols, and various heterocyclic systems.[3] This guide provides a comprehensive overview of the primary synthetic methodologies for 2,2-Diphenyloxirane, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its characterization and purification. The content is tailored for researchers in organic chemistry and drug development, emphasizing the mechanistic rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction to 2,2-Diphenyloxirane

2,2-Diphenyloxirane is an organic compound featuring a central oxirane (epoxide) ring substituted with two phenyl groups at one of the carbon atoms.[1] The molecular formula is C₁₄H₁₂O, and its structure confers significant reactivity.[1] The inherent ring strain of the epoxide, combined with the electronic influence of the two phenyl groups, makes it an excellent electrophile, susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.[3]

Table 1: Physicochemical Properties of 2,2-Diphenyloxirane

| Property | Value | Reference |

| IUPAC Name | 2,2-diphenyloxirane | [1] |

| CAS Number | 882-59-7 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Appearance | White solid | [4] |

| Melting Point | 54-56 °C | [4] |

Synthetic Methodologies

The synthesis of 2,2-Diphenyloxirane can be approached through several routes. This guide will focus on two of the most reliable and commonly employed methods: the direct epoxidation of 1,1-diphenylethylene and the Darzens condensation reaction.

Method A: Epoxidation of 1,1-Diphenylethylene

The most direct route to 2,2-Diphenyloxirane is the epoxidation of its corresponding alkene, 1,1-diphenylethylene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. This method, often referred to as the Prilezhaev reaction, is known for its high efficiency and stereospecificity.[5][6]

Mechanism: The reaction proceeds via a concerted "butterfly" transition state.[7] The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[7] Simultaneously, a series of bond formations and breakages occur: the two C-O bonds of the epoxide form on the same face of the original double bond, the weak O-O bond of the peroxy acid cleaves, and a proton is transferred to the newly formed carboxylate, resulting in the epoxide and the corresponding carboxylic acid byproduct (m-chlorobenzoic acid).[5][7]

Sources

- 1. 2,2-Diphenyloxirane | C14H12O | CID 93564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIPHENYLOXIRANE | 882-59-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Prilezhaev Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

An In-Depth Technical Guide to the Formation of 2,2-Diphenyloxirane

Introduction

2,2-Diphenyloxirane, also known as 1,1-diphenylethylene oxide, is a significant epoxide compound featuring a three-membered ring containing two carbon atoms and one oxygen atom.[1] The phenyl-substituted carbons impart unique chemical properties and stereoelectronic effects, making it a valuable intermediate in organic synthesis and a key substrate for studying reaction mechanisms, particularly ring-opening reactions.[2][3] Its synthesis is a fundamental topic in organic chemistry, illustrating several classical and modern methods for epoxide formation.

This guide provides an in-depth exploration of the core mechanisms governing the formation of 2,2-diphenyloxirane. We will dissect the underlying principles of the most prevalent synthetic routes, including the Darzens, Corey-Chaykovsky, and direct epoxidation reactions. The discussion emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for understanding and applying these transformations.

Physicochemical and Spectroscopic Data

A summary of key properties for 2,2-diphenyloxirane is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O | [1][4][5] |

| Molecular Weight | 196.25 g/mol | [1][4] |

| CAS Number | 882-59-7 | [6][7] |

| Melting Point | 54-56 °C | [6] |

| IUPAC Name | 2,2-diphenyloxirane | [1] |

| Appearance | White solid | [8] |

| Spectroscopic Data | Available via SpectraBase, PubChem | [1][4] |

Primary Synthetic Mechanisms and In-Depth Analysis

The formation of 2,2-diphenyloxirane can be efficiently achieved through several distinct synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. We will explore the three most authoritative methods.

The Darzens Condensation Reaction

The Darzens reaction, or glycidic ester condensation, is a classic method for forming α,β-epoxy esters by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[9] For the synthesis of 2,2-diphenyloxirane, the carbonyl compound is benzophenone.

Causality and Mechanistic Breakdown:

The reaction proceeds through a well-defined, multi-step mechanism initiated by deprotonation.

-

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of the haloester. This proton is acidic due to the electron-withdrawing effects of both the adjacent halogen and the ester carbonyl group, leading to the formation of a resonance-stabilized enolate.[9][10][11] This step is critical as it generates the key nucleophile for the subsequent bond formation.

-

Nucleophilic Attack: The newly formed carbanion of the enolate attacks the electrophilic carbonyl carbon of benzophenone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, yielding a halohydrin intermediate.[9][10][12]

-

Intramolecular SN2 Cyclization: The negatively charged oxygen (alkoxide) of the halohydrin intermediate then acts as an internal nucleophile. It attacks the carbon atom bearing the halogen, displacing the halide in an intramolecular SN2 reaction to form the three-membered epoxide ring.[9][10][12][13] This ring-closing step is generally irreversible and drives the reaction to completion.